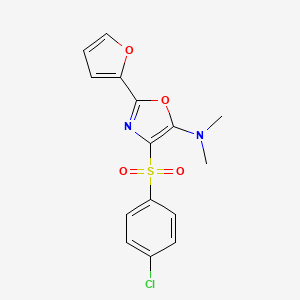

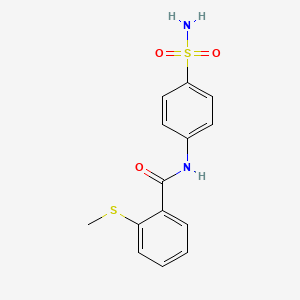

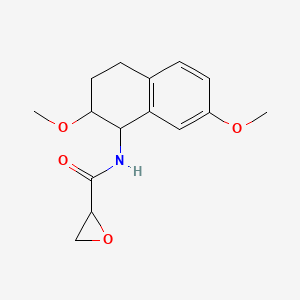

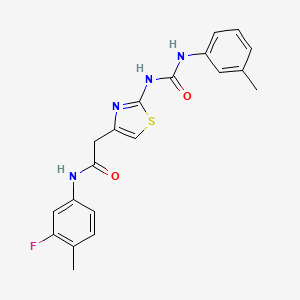

![molecular formula C17H17BrN2O3S B2515314 N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide CAS No. 929979-48-6](/img/structure/B2515314.png)

N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide" is a complex organic molecule that appears to be related to various research efforts in the synthesis of acetamide derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the synthesis and characterization of similar acetamide compounds have been reported, which can offer insights into the description of the compound .

Synthesis Analysis

The synthesis of related acetamide derivatives involves multiple steps, including acetylation, reduction, and coupling reactions. For instance, the synthesis of N-hydroxyacetaminophen, a toxic metabolite of acetaminophen, was achieved through reduction, acetylation, and treatment with sulfatase . Similarly, the synthesis of N-substituted acetamides with potential antimicrobial activity was performed by converting benzoic acid into various intermediates followed by a coupling reaction with 2-bromoacetamide derivatives . These methods suggest that the synthesis of the compound of interest might also involve multi-step reactions, possibly including bromination, acetylation, and sulfonamide coupling.

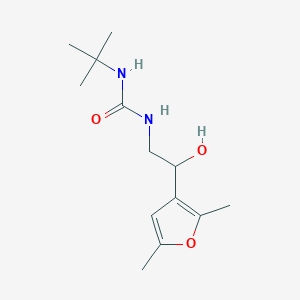

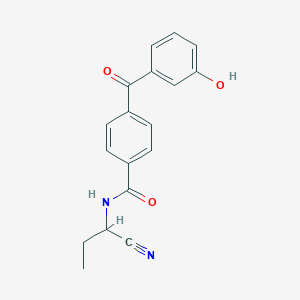

Molecular Structure Analysis

The molecular structure of acetamide derivatives is typically confirmed using various spectroscopic techniques such as IR, UV, MS, 1H NMR, and 13C NMR . These techniques provide information about the functional groups present, the molecular framework, and the purity of the synthesized compounds. The compound "N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide" would likely exhibit characteristic peaks corresponding to the bromophenyl, sulfonylamino, and acetamide moieties in its spectral data.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, including coupling reactions catalyzed by transition metals . For example, the cross-coupling of 3-bromopyridine with sulfonamides was catalyzed by CuI and a pyridine dione ligand . Additionally, the reaction of N-(phenylsulfonyl)acetamides with maleimides via C(sp2)-H activation led to the formation of spiro-fused sultams . These reactions highlight the reactivity of the bromophenyl and sulfonylamino groups, which are likely to be key reactive sites in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as stability, solubility, and melting points, are influenced by their molecular structure. N-Hydroxyacetaminophen was found to be moderately unstable at physiological pH and temperature, while its phenolic sulfate conjugate was stable . The synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involved steps that yielded high-purity products with well-defined physical properties . These findings suggest that the stability and solubility of "N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide" would need to be empirically determined, considering the influence of the bromophenyl and sulfonylamino groups on these properties.

Applications De Recherche Scientifique

Antimicrobial Applications

Research has indicated that compounds incorporating sulfamoyl moieties, similar to N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide, have been synthesized and evaluated for their antimicrobial potential. For instance, the synthesis of new heterocyclic compounds bearing a sulfamoyl moiety has shown promising antibacterial and antifungal activities (Darwish et al., 2014). These findings suggest the potential use of such compounds in developing new antimicrobial agents.

Synthetic Methodologies

The versatility of compounds with sulfamoyl and acetamoyl groups has been demonstrated in synthetic chemistry, particularly in the synthesis of complex molecules. For example, reactions involving α-amidoalkylphenyl sulfones have shown that these compounds behave as N-acylimino equivalents, leading to the synthesis of protected amino alcohols and β-amino ketones (Petrini et al., 2002). This highlights their importance in the field of organic synthesis.

Enzyme Inhibition

Compounds related to N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide have been explored for their enzyme inhibitory activities. Studies have synthesized derivatives and tested their activities against enzymes such as α-glucosidase and acetylcholinesterase, revealing significant inhibitory properties (Abbasi et al., 2019). This suggests potential therapeutic applications in treating diseases related to enzyme dysfunction.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O3S/c1-20(13-17(21)19-16-9-5-8-15(18)12-16)24(22,23)11-10-14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,19,21)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDSURYSUFVBKL-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=CC(=CC=C1)Br)S(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC(=O)NC1=CC(=CC=C1)Br)S(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-bromophenyl)-2-(N-methyl-2-phenylethenesulfonamido)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2515233.png)

![1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine](/img/structure/B2515235.png)

![2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide](/img/structure/B2515236.png)

![3-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2515240.png)

![[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/no-structure.png)

![2-Propyl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2515249.png)

![Methyl 5-{[(1-bromo-2-naphthyl)oxy]methyl}-2-furoate](/img/structure/B2515250.png)

![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2515252.png)